![molecular formula C15H15NO3S B2408687 N-(3-acetylphenyl)-1-phenylmethanesulfonamide CAS No. 193761-42-1](/img/structure/B2408687.png)
N-(3-acetylphenyl)-1-phenylmethanesulfonamide
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Overview
Description
“N-(3-acetylphenyl)-1-phenylmethanesulfonamide” is a synthetic compound . It is also known as “3’-Acetamidoacetophenone” and has a molecular formula of C10H11NO2 . It is often used in scientific research and has potential applications in various fields.
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “N-(3-acetylphenyl)acetamide” involves the reaction of 2-(4-acetamidophenoxy)-N-(3-acetylphenyl)acetamide with benzaldehyde . Another method involves the use of ascorbic acid as a catalyst for the Paal–Knorr synthesis of pyrroles .Chemical Reactions Analysis
“this compound” might undergo various chemical reactions. For instance, isocyanates, which are closely related compounds, are reactive towards a variety of nucleophiles including alcohols, amines, and even water . They can form urethane linkages when treated with an alcohol .Scientific Research Applications
Synthetic Approaches and Chemical Reactivity
- New Synthetic Methods : A study by Aizina et al. (2012) describes a new synthetic approach to create phenylmethanesulfonamide derivatives. This method shows high reactivity with various organic compounds, demonstrating its utility in organic synthesis (Aizina, Levkovskaya, & Rozentsveig, 2012).
- Chemical Properties and Supramolecular Architecture : Fernandes et al. (2011) analyzed two arylsulfonamide derivatives, examining their molecular conformation and crystal assembly. This research provides insights into the role of chloro substitution in these compounds (Fernandes et al., 2011).
Biological Applications and Molecular Docking
- Biological Evaluation and Docking Studies : Fahim and Shalaby (2019) conducted a study on benzenesulfonamide derivatives, which included synthesis, biological evaluation, molecular docking, and Density Functional Theory (DFT) calculations. This research is significant for understanding the potential biological applications of such compounds (Fahim & Shalaby, 2019).
Electrochemical Applications
- Electrochemical Properties in Capacitors : Rudge et al. (1994) explored the electrochemical properties of conducting polymers, including derivatives of arylsulfonamides, for their use in electrochemical capacitors. This study highlights the potential of these compounds in energy storage applications (Rudge, Raistrick, Gottesfeld, & Ferraris, 1994).
Chemical Reactions and Synthesis
- Cycloaddition Reactions : Minami et al. (1975) investigated the cycloaddition reactions of N-Sulfinylsulfonamides, demonstrating the compound's reactivity and potential in various chemical synthesis processes (Minami, Takimoto, & Agawa, 1975).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-(3-acetylphenyl)-1-phenylmethanesulfonamide may also interact with various biological targets.
Mode of Action
For instance, compounds like acetanilide can react with acetic anhydride to form oximes or hydrazine to form hydrazones . It is possible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been shown to have high gastrointestinal absorption and are able to permeate the blood-brain barrier . These properties could potentially influence the bioavailability of this compound.
Result of Action
Similar compounds have been shown to have various biological activities, suggesting that this compound could potentially have a wide range of effects at the molecular and cellular level .
Action Environment
For instance, the pH of the environment can influence the ionization state of the compound, which can in turn affect its absorption and distribution .
Future Directions
“N-(3-acetylphenyl)-1-phenylmethanesulfonamide” and similar compounds have potential applications in various fields. For instance, they can be used in the synthesis of new chemotypes for screening different pharmacological activities. They also have potential in the development of new antibiotics due to their antimicrobial and antifungal activity .
properties
IUPAC Name |
N-(3-acetylphenyl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-12(17)14-8-5-9-15(10-14)16-20(18,19)11-13-6-3-2-4-7-13/h2-10,16H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMUBQHRXBEQFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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